Thalidomide-5'-O-C5-azide can be synthesized from thalidomide through various chemical modifications, particularly using click chemistry techniques. This compound is commercially available from several suppliers, including MedChemExpress and BenchChem, which provide detailed specifications and synthesis routes for researchers interested in its applications .
Thalidomide-5'-O-C5-azide falls under the category of pharmaceutical compounds and is classified as an E3 ubiquitin ligase ligand-linker conjugate. It plays a significant role in drug design, particularly in the development of PROTACs that facilitate targeted degradation of specific proteins within cells .
The synthesis of Thalidomide-5'-O-C5-azide typically involves the modification of thalidomide through a series of chemical reactions. One common method includes:
The technical aspects of synthesizing Thalidomide-5'-O-C5-azide often involve careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. For example, reactions may be conducted under inert atmospheres to prevent unwanted side reactions .
Thalidomide-5'-O-C5-azide retains the core structure of thalidomide while incorporating an azido group at the C5 position. The molecular formula can be represented as C13H11N3O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data include:
This structural integrity allows Thalidomide-5'-O-C5-azide to interact with biological targets effectively while maintaining stability under physiological conditions .
Thalidomide-5'-O-C5-azide participates in various chemical reactions typical for azides:
The efficiency of these reactions often depends on catalysts used (e.g., copper(I) catalysis for click reactions) and reaction conditions such as temperature and solvent polarity .
Thalidomide-5'-O-C5-azide functions primarily through its role as a ligand for E3 ubiquitin ligases in PROTAC technology. This mechanism involves:
Studies have shown that compounds like Thalidomide-5'-O-C5-azide can effectively modulate cellular pathways by selectively degrading proteins involved in disease processes, thus offering therapeutic benefits .
Thalidomide-5'-O-C5-azide is typically characterized by:
Chemical properties include:
Relevant physicochemical parameters can be derived from computational models or experimental data obtained during synthesis .
Thalidomide-5'-O-C5-azide has several significant applications in scientific research:
These applications highlight its versatility as a tool in modern medicinal chemistry and pharmacology .
Thalidomide derivatives represent a cornerstone in targeted protein degradation (TPD) therapeutics, leveraging the ubiquitin-proteasome system to eliminate disease-causing proteins. Thalidomide-5'-O-C5-azide exemplifies this class, featuring a C5 alkyl linker terminated by an azide group (–N₃). This modification transforms the classical immunomodulatory imide drug (IMiD) into a versatile degrader building block capable of covalent conjugation with target protein ligands. Structurally, it retains the phthalimide-glutarimide core essential for Cereblon (CRBN) E3 ligase recruitment but incorporates a functional handle for chemical diversification. With the molecular formula C₁₈H₁₉N₅O₅ and molecular weight of 385.38 g/mol, this compound enables the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders (MGDs) through bioorthogonal chemistry [1] [9].
Table 1: Key Structural and Functional Attributes of Thalidomide-5'-O-C5-azide
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₅ |
| Molecular Weight | 385.38 g/mol |
| SMILES Notation | [N-]=[N+]=NCCCCCOC₁=CC=C₂C(=O)N(C₃CCC(=O)NC₃=O)C(=O)C₂=C₁ |
| Purity (HPLC) | ≥95% |
| Functional Group | Azide-terminated alkyl linker |
| Primary Application | E3 ligase ligand for PROTAC synthesis |
| Degrader Type | Heterobifunctional degrader building block |
The development of CRBN-recruiting PROTACs has progressed through distinct phases, driven by rational modifications of thalidomide’s chemical architecture:
This evolution facilitated breakthrough PROTACs such as BET-degrading compounds (e.g., Compound 89), where JQ1 acid was coupled to a thalidomide derivative via ammonium salt linkers. Such designs achieved selective BET degradation with DC₅₀ values <100 nM [2].
Table 2: Generations of CRBN Ligands in PROTAC Design
| Generation | Example Compounds | Advantages | Limitations |
|---|---|---|---|
| 1 (Molecular Glues) | Thalidomide, Lenalidomide | Low MW, oral bioavailability | Limited to endogenous neosubstrates |
| 2 (Functionalized) | Pomalidomide-OH derivatives | Customizable for bifunctional degraders | Metabolic instability (O-dealkylation) |
| 3 (Click-Ready) | Thalidomide-5'-O-C5-azide | Bioorthogonal conjugation; Stable linker | Requires synthetic expertise |
The azide group in Thalidomide-5'-O-C5-azide serves as a strategic handle for diverse TPD applications:
A. Facilitating In Situ PROTAC Assembly
Bioorthogonal reactions using the azide group overcome cell permeability challenges of pre-assembled PROTACs:
B. Enabling Rapid PROTAC Library Synthesis
The azide’s reactivity enables combinatorial diversification:
C. Expanding Molecular Glue Capabilities
Azide incorporation facilitates covalent neo-interface engineering:
Table 3: Click Chemistry Applications Enabled by Thalidomide-5'-O-C5-azide
| Application | Reaction Type | Kinetic Parameter (k₂) | Degradation Outcome |
|---|---|---|---|
| Intracellular Assembly | IEDDA (Tetrazine-TCO) | ~10⁴ M⁻¹s⁻¹ | BRD4 DC₅₀: 0.3–1 µM |
| Tumor-Targeted Synthesis | CuAAC (Azide-Alkyne) | ~10⁻³ M⁻¹s⁻¹ (uncatalyzed) | VEGFR-2 degradation in A549 cells |
| Library Diversification | CuAAC (Click Chemistry) | ~10³ M⁻¹s⁻¹ (Cu-catalyzed) | 50+ PROTACs in <24h synthesis |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7